2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Similar compounds have been reported to have a wide range of biological activities .
Mode of Action
It’s known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Biochemical Pathways
Similar compounds have been reported to inhibit lipid peroxidation and protein hydrolysis induced by lipoxygenase and trypsin .
Pharmacokinetics
It’s known that similar compounds have good oral bioavailability .
Result of Action
Similar compounds have been reported to inhibit carrageenan-induced paw edema (cpe) and pain perception .
Preparation Methods
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties but may differ in their potency and selectivity.
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their applications in medicinal chemistry.
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and the presence of the butoxyphenyl and p-tolylacetamide groups, which contribute to its unique biological activity and potential therapeutic applications.
Properties
CAS No. |
941933-87-5 |
---|---|
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.508 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |
InChI Key |
BVIWDIIJFMZWNK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
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